4-甲基肉桂酸

描述

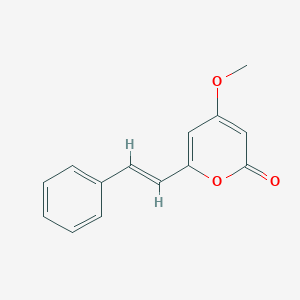

4-Methylcinnamic acid is an organic compound that belongs to the cinnamic acid family. It is characterized by the presence of a methyl group attached to the benzene ring of cinnamic acid. The compound is predominantly found in its trans configuration. It is known for its applications in various fields, including chemistry, biology, and medicine.

科学研究应用

4-Methylcinnamic acid has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds.

Biology: The compound has been studied for its antimicrobial and anticancer properties.

Medicine: Research has shown potential therapeutic applications in treating bacterial infections and cancer.

Industry: It is used in the manufacture of fragrances and flavoring agents.

作用机制

Target of Action

The primary target of 4-Methylcinnamic acid is the hydroxy-carboxylic acid receptor HCA2 (GPR109A) , a G protein-coupled receptor . This receptor plays a crucial role in mediating the biological effects of this compound.

Biochemical Pathways

It is suggested that the compound may enhance the potency of cell wall-disrupting agents , indicating a potential role in modulating cell wall integrity. More research is needed to fully understand the biochemical pathways influenced by this compound.

Result of Action

It has been suggested that the compound can be used as an intervention catalyst for overcoming antifungal tolerance . This indicates that 4-Methylcinnamic acid may have potential applications in antifungal therapies.

Action Environment

It is known that the compound should be handled with care to avoid inhalation, ingestion, or contact with skin and eyes

生化分析

Biochemical Properties

It is known that cinnamic acid and its derivatives interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the derivative .

Cellular Effects

Cinnamic acid and its derivatives have been reported to exhibit antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties . It is plausible that 4-Methylcinnamic acid may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that cinnamic acid and its derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

准备方法

Synthetic Routes and Reaction Conditions: 4-Methylcinnamic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where an aromatic aldehyde reacts with an acid anhydride in the presence of a base. For 4-Methylcinnamic acid, the reaction typically involves 4-methylbenzaldehyde and acetic anhydride in the presence of sodium acetate.

Industrial Production Methods: On an industrial scale, 4-Methylcinnamic acid can be produced through the catalytic hydrogenation of 4-methylcinnamaldehyde. This method involves the use of a palladium catalyst under hydrogen gas to reduce the aldehyde group to a carboxylic acid group.

化学反应分析

Types of Reactions: 4-Methylcinnamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-methylbenzoic acid using oxidizing agents such as potassium permanganate.

Reduction: Reduction of 4-Methylcinnamic acid can yield 4-methylhydrocinnamic acid using reducing agents like lithium aluminum hydride.

Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: 4-Methylbenzoic acid.

Reduction: 4-Methylhydrocinnamic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

相似化合物的比较

4-Methylcinnamic acid can be compared with other cinnamic acid derivatives such as:

4-Methoxycinnamic acid: Known for its hepatoprotective and antihyperglycemic activities.

4-Chlorocinnamic acid: Exhibits strong antifungal properties.

4-Nitrocinnamic acid: Used in the synthesis of various pharmaceuticals.

Uniqueness: 4-Methylcinnamic acid is unique due to its specific methyl substitution, which imparts distinct chemical and biological properties compared to other cinnamic acid derivatives.

属性

IUPAC Name |

(E)-3-(4-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURHILYUWQEGOS-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901045 | |

| Record name | NoName_95 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1866-39-3 | |

| Record name | trans-p-Methylcinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1866-39-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-p-methylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-methylcinnamic acid interact with its target and what are the downstream effects?

A1: While the exact mechanism of action remains unclear, research suggests that 4-methylcinnamic acid primarily targets the fungal cell wall. [] Specifically, it demonstrates synergistic antifungal activity when combined with cell wall-disrupting agents like caspofungin and octyl gallate. [] This synergy indicates that 4-methylcinnamic acid likely enhances the disruption of the fungal cell wall, ultimately leading to cell death. Furthermore, 4-methylcinnamic acid can overcome tolerance mechanisms in certain fungal strains, such as the glr1Δ mutant of Saccharomyces cerevisiae, which displays resistance to the related compound 4-methoxycinnamic acid. [] This suggests that the methyl group at the para position plays a crucial role in its activity and ability to bypass resistance mechanisms.

Q2: What is the structural characterization of 4-methylcinnamic acid?

A2:

- Spectroscopic Data: While the provided research does not delve into specific spectroscopic details, it's important to note that techniques like Raman and infrared spectroscopy are valuable for characterizing 4-methylcinnamic acid and its solid-state reactions. [] These techniques can provide information about vibrational modes, which are sensitive to molecular structure and intermolecular interactions.

Q3: How does the structure of cinnamic acid derivatives, specifically the presence of different substituents, impact their antifungal activity?

A3: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the cinnamic acid scaffold influence antifungal potency. Research indicates that the type and position of substituents on the benzene ring significantly affect activity. For instance, 4-methylcinnamic acid exhibits higher antifungal activity compared to its 4-methoxy counterpart, particularly against the glr1Δ mutant. [] This suggests that the presence of a methyl group at the para position is advantageous for overcoming resistance mechanisms in certain fungal strains. Furthermore, other derivatives like 4-chloro-α-methylcinnamic acid demonstrate potent synergistic antifungal effects when combined with conventional antifungals. [] These findings highlight the importance of exploring diverse substituents on the cinnamic acid framework to optimize antifungal efficacy.

Q4: What are the potential applications of 4-methylcinnamic acid and its derivatives in overcoming antifungal resistance?

A4: 4-methylcinnamic acid and its derivatives hold promise as potential "intervention catalysts" to enhance the efficacy of existing antifungal agents. [] By synergizing with conventional drugs like caspofungin, these compounds could potentially lower the required dosage, thereby minimizing toxicity and overcoming tolerance mechanisms in resistant fungal strains. This approach is particularly relevant considering the increasing prevalence of drug-resistant fungal infections, which pose a significant threat to human health. Further research is needed to explore their therapeutic potential in clinical settings.

Q5: How is computational chemistry being used to study 4-methylcinnamic acid and related compounds?

A5: Computational studies, including crystal structure prediction and molecular docking, can provide valuable insights into the solid-state behavior and potential interactions of 4-methylcinnamic acid with its biological targets. [] For example, researchers have used computational doping studies to explore the crystal structure landscape of 4-methylcinnamic acid and its halogenated analogs (4-bromo and 4-chlorocinnamic acid). [] These studies can help elucidate the influence of intermolecular interactions, such as π⋅⋅⋅π stacking and hydrogen bonding, on the formation of different crystal forms (polymorphs), which can impact physicochemical properties like solubility and dissolution rate.

Q6: What analytical techniques are commonly employed for characterizing and quantifying 4-methylcinnamic acid?

A6: Several analytical techniques are useful for studying 4-methylcinnamic acid. These include:

- Chromatographic methods: High-performance liquid chromatography (HPLC) is widely used for separating and quantifying 4-methylcinnamic acid in various matrices. [] This technique is particularly suitable for analyzing water-soluble cinnamic acid derivatives.

- Spectroscopic techniques: As mentioned earlier, Raman and infrared spectroscopy are valuable for characterizing the vibrational modes of 4-methylcinnamic acid and investigating its solid-state reactions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)